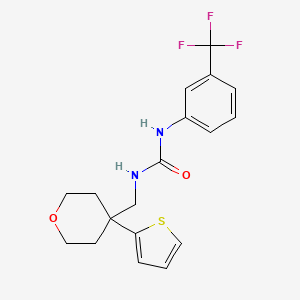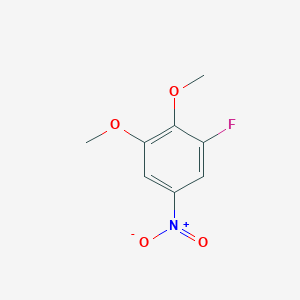
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide, commonly known as MS023, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
MS023 exerts its pharmacological effects by inhibiting the activity of LSD1, HDACs, and PRMTs. LSD1 is a histone demethylase that plays a crucial role in the regulation of gene expression. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. PRMTs are enzymes that catalyze the methylation of arginine residues in histones and other proteins, leading to the regulation of gene expression. By inhibiting the activity of these enzymes, MS023 can modulate gene expression and potentially treat various diseases.
Biochemical and Physiological Effects
MS023 has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MS023 has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders. It can also enhance the differentiation of stem cells into neurons and promote neurite outgrowth.
Advantages and Limitations for Lab Experiments
MS023 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have high selectivity and potency for its target enzymes. However, MS023 also has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by the cellular context. Further studies are needed to determine the optimal concentration and duration of MS023 treatment for different cell types and disease models.
Future Directions
MS023 has significant potential for therapeutic applications in various diseases. Further studies are needed to determine its efficacy and safety in preclinical and clinical settings. Some possible future directions for MS023 research include:
1. Investigating the effects of MS023 in combination with other drugs or therapies.
2. Developing more potent and selective MS023 analogs.
3. Studying the pharmacokinetics and pharmacodynamics of MS023 in vivo.
4. Investigating the effects of MS023 on epigenetic modifications other than histone methylation.
5. Studying the effects of MS023 on non-cancerous cells and tissues.
Conclusion
In conclusion, MS023 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It inhibits the activity of LSD1, HDACs, and PRMTs, leading to the modulation of gene expression and potentially treating various diseases. MS023 has several advantages for lab experiments, but it also has some limitations. Further studies are needed to determine its optimal concentration, efficacy, and safety in different disease models.
Synthesis Methods
MS023 is synthesized using a multi-step process that involves the reaction of various chemicals such as mesitylsulfonyl chloride, oxazolidinone, and oxalyl chloride. The final product is obtained after purification using column chromatography. The synthesis method of MS023 has been published in several scientific journals, and it is considered a reliable and reproducible process.
Scientific Research Applications
MS023 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes such as lysine-specific demethylase 1A (LSD1), histone deacetylases (HDACs), and protein arginine methyltransferases (PRMTs). These enzymes are involved in the epigenetic regulation of gene expression and are known to play a crucial role in the pathogenesis of various diseases.
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-12-9-13(2)16(14(3)10-12)28(24,25)21-6-8-27-15(21)11-20-18(23)17(22)19-5-7-26-4/h9-10,15H,5-8,11H2,1-4H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNDPVUJIJXZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


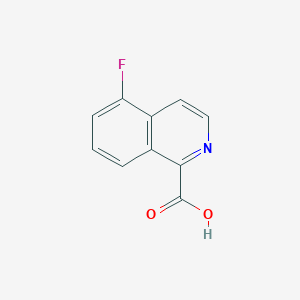
![Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2950042.png)
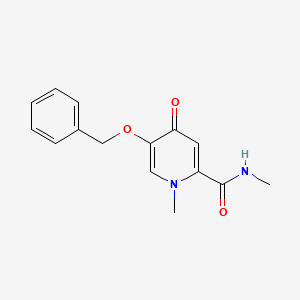
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2950045.png)

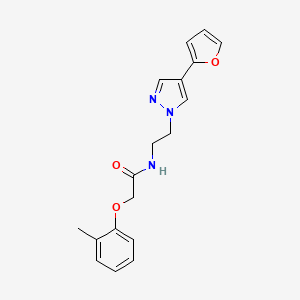

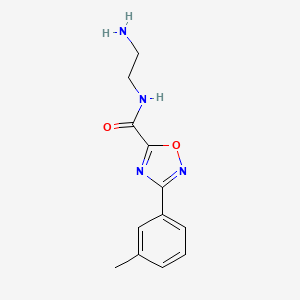
![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2950055.png)
![1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2950057.png)
![N-1,3-benzodioxol-5-yl-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2950058.png)
